molecular formula C13H18N2O4S2 B6759030 N-methyl-5-(8-oxa-5-azaspiro[3.5]nonane-5-carbonyl)thiophene-3-sulfonamide

N-methyl-5-(8-oxa-5-azaspiro[3.5]nonane-5-carbonyl)thiophene-3-sulfonamide

Cat. No.: B6759030
M. Wt: 330.4 g/mol
InChI Key: VXZBYRXRGXUCJU-UHFFFAOYSA-N
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Description

N-methyl-5-(8-oxa-5-azaspiro[3.5]nonane-5-carbonyl)thiophene-3-sulfonamide: is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-methyl-5-(8-oxa-5-azaspiro[3.5]nonane-5-carbonyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S2/c1-14-21(17,18)10-7-11(20-8-10)12(16)15-5-6-19-9-13(15)3-2-4-13/h7-8,14H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZBYRXRGXUCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CSC(=C1)C(=O)N2CCOCC23CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(8-oxa-5-azaspiro[3.5]nonane-5-carbonyl)thiophene-3-sulfonamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or diamine, under acidic or basic conditions.

    Introduction of the Thiophene Sulfonamide Group:

    N-Methylation: The final step involves the methylation of the nitrogen atom in the spirocyclic core, typically using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene sulfonamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure offers interesting possibilities for the design of new materials with specific electronic or mechanical properties.

Biology and Medicine

In the field of biology and medicine, N-methyl-5-(8-oxa-5-azaspiro[3.5]nonane-5-carbonyl)thiophene-3-sulfonamide is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets such as enzymes or receptors makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

Industrially, this compound could be used in the development of new materials with specialized functions, such as advanced polymers or coatings. Its unique chemical properties might also make it useful in catalysis or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-methyl-5-(8-oxa-5-azaspiro[3.5]nonane-5-carbonyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-5-(8-oxa-5-azaspiro[3.5]nonane-5-carbonyl)thiophene-2-sulfonamide
  • N-methyl-5-(8-oxa-5-azaspiro[3.5]nonane-5-carbonyl)furan-3-sulfonamide

Uniqueness

Compared to similar compounds, N-methyl-5-(8-oxa-5-azaspiro[3.5]nonane-5-carbonyl)thiophene-3-sulfonamide stands out due to its specific spirocyclic structure and the presence of the thiophene sulfonamide group. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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